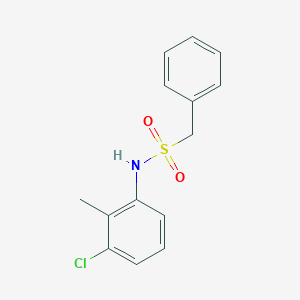

N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-11-13(15)8-5-9-14(11)16-19(17,18)10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEXJKXMOPOAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Various substituted sulfonamides.

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antibacterial and antifungal properties. It is used in the development of new antimicrobial agents.

Medicine: The compound is explored for its potential use in the treatment of bacterial infections. Its sulfonamide group is known to inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among sulfonamide analogs include substituents on the aromatic rings and modifications to the sulfonamide linker. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Trifluoromethyl Groups : Compounds with CF₃ (e.g., Compound 9) exhibit higher metabolic stability due to the electron-withdrawing nature of CF₃ .

- Heterocyclic Modifications : The indazole-containing analog (Table 1, Row 3) shows antiproliferative activity, suggesting that bicyclic structures enhance target binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-chloro-2-methylaniline with phenylmethanesulfonyl chloride in the presence of a base like triethylamine. Optimize reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) to minimize by-products. Purification via column chromatography or recrystallization ensures high purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Substituents on the aryl ring may require protective groups to avoid side reactions.

Q. How is the molecular structure of this compound characterized?

- Techniques : Use - and -NMR to confirm connectivity and stereochemistry. X-ray crystallography (employing SHELXL for refinement ) provides precise bond lengths and angles. Mass spectrometry validates molecular weight, while IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm) .

- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in assignment.

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved?

- Approach : Use SHELX suite (SHELXD for phase solution, SHELXL for refinement ) to address twinning or poor diffraction. Validate hydrogen-bonding networks with Mercury or OLEX2. For disordered regions, apply restraints or alternative space group testing. Cross-validate with spectroscopic data to ensure consistency .

- Case Study : In a BRD4 bromodomain complex (PDB: 4LR9), the compound’s sulfonamide group showed torsional flexibility; refining with anisotropic displacement parameters improved model accuracy .

Q. What hydrogen-bonding patterns govern the solid-state packing of this compound?

- Analysis : Apply Etter’s graph-set notation to categorize motifs (e.g., dimers via N–H···O=S interactions). Use ORTEP-3 to visualize molecular geometry and quantify angles/distances. Molecular dynamics simulations can predict packing efficiency under varying temperatures.

- Contradictions : If experimental data conflicts with predicted motifs (e.g., absence of expected N–H···Cl interactions), re-examine crystallization solvents for competitive H-bond acceptors .

Q. How can structure-activity relationships (SAR) guide optimization of this sulfonamide?

- Strategy : Synthesize analogs (e.g., halogen substitution at the phenyl ring, methyl group variation) and compare bioactivity. For example, replacing 3-chloro with 3-fluoro (as in ) alters electron-withdrawing effects, impacting target binding. Use molecular docking (AutoDock Vina) to correlate substituent effects with affinity .

- Data Integration : Cross-reference IC values with crystallographic binding modes (e.g., BRD4 inhibition ) to identify critical interactions (e.g., sulfonamide oxygen as a H-bond acceptor).

Q. What computational methods predict the compound’s reactivity and stability?

- Tools : DFT calculations (Gaussian 09) assess frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Molecular dynamics (AMBER) simulate solvation effects on stability. QSAR models correlate substituents with hydrolysis rates in physiological conditions.

- Validation : Compare computed (for sulfonamide deprotonation) with experimental potentiometric titrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.